
4-(Dimethylphosphoryl)oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylphosphoryl)oxan-4-ol is a chemical compound with the molecular formula C6H15O3P. It is known for its significance in various industrial and scientific applications. This compound is characterized by the presence of a phosphoryl group attached to an oxan-4-ol structure, making it a unique molecule with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphoryl)oxan-4-ol typically involves the reaction of dimethylphosphoryl chloride with oxan-4-ol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylphosphoryl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium(IV) in an aqueous acetic acid medium.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phosphoryl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Cerium(IV) in aqueous acetic acid at 60°C in the presence of sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with cerium(IV) leads to the formation of oxidized derivatives of this compound .
Aplicaciones Científicas De Investigación
4-(Dimethylphosphoryl)oxan-4-ol has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylphosphoryl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylphosphoryl)oxan-2-ol
- 4-(Dimethylphosphoryl)oxan-3-ol
- 4-(Dimethylphosphoryl)oxan-5-ol
Uniqueness
4-(Dimethylphosphoryl)oxan-4-ol is unique due to its specific structural configuration and the presence of the phosphoryl group at the 4-position. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Propiedades
Fórmula molecular |
C7H15O3P |
|---|---|
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
4-dimethylphosphoryloxan-4-ol |
InChI |
InChI=1S/C7H15O3P/c1-11(2,9)7(8)3-5-10-6-4-7/h8H,3-6H2,1-2H3 |
Clave InChI |
AZQDBDIFEQMRPI-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1(CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


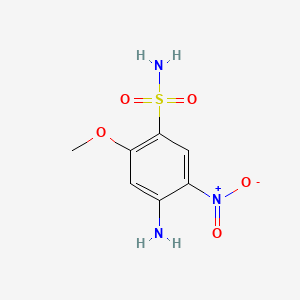

![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)

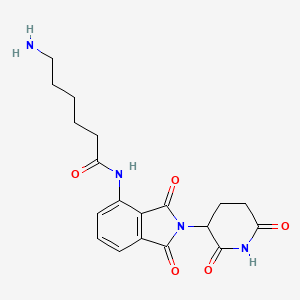
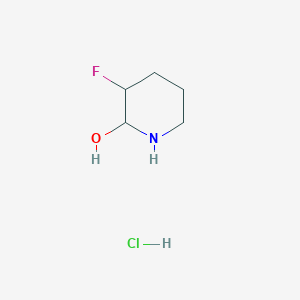
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
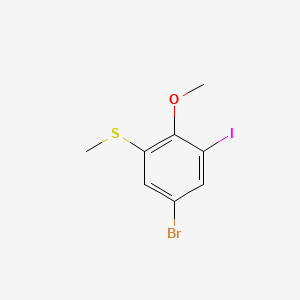
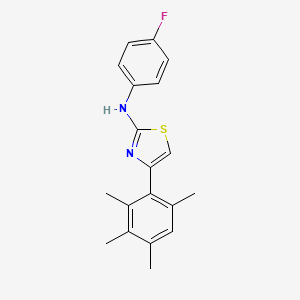


![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
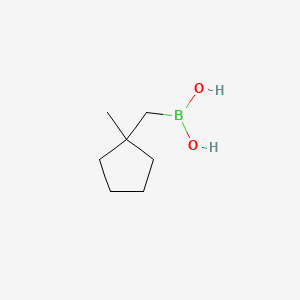
![1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride](/img/structure/B13483118.png)
